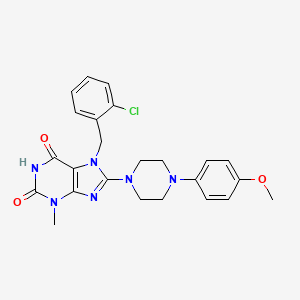

7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H25ClN6O3 and its molecular weight is 480.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine characterized by a unique structural configuration that includes a chlorobenzyl group and a piperazine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with serotonin receptors and implications in treating various psychiatric disorders.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClN₅O₂

- Molecular Weight : 367.82 g/mol

The structure of the compound can be represented as follows:

This complex organic molecule features a purine core with specific substitutions that enhance its biological activity.

Interaction with Serotonin Receptors

Research indicates that this compound exhibits significant affinity for multiple serotonin receptor subtypes, notably:

- 5-HT1A

- 5-HT2A

- 5-HT7

These interactions suggest that the compound may play a role in modulating neurotransmitter systems, which is crucial for pharmacological applications in treating psychiatric conditions such as depression and anxiety .

The biological activity of this compound can be attributed to its ability to bind to serotonin receptors. This binding modulates various signaling pathways involved in mood regulation and cognitive functions. The compound's unique structure allows it to effectively interact with these receptors, potentially leading to therapeutic effects .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities associated with inflammation and cell proliferation. For instance, it has shown promise as an anti-inflammatory agent by modulating the activity of cyclooxygenase enzymes .

Structure-Activity Relationship (SAR)

A detailed examination of the structure-activity relationship (SAR) has revealed insights into how modifications to the molecular structure influence receptor selectivity and biological outcomes. For example, variations in the piperazine moiety significantly affect binding affinities at different serotonin receptor subtypes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-benzyl-8-(piperazin-1-yl)purine-2,6-dione | Benzyl substitution at position 7 | DPP-IV inhibition |

| 8-(benzylthio)-7-(4-methoxyphenethyl)-purine | Thioether at position 8 | Antitumor activity |

| 1,3-dimethyl-7-benzylpurine | Dimethyl substitution at positions 1 and 3 | Antiviral properties |

This table highlights the diversity within purine derivatives while emphasizing the unique combination of substituents present in this compound that may confer distinct biological activities .

Propiedades

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O3/c1-28-21-20(22(32)27-24(28)33)31(15-16-5-3-4-6-19(16)25)23(26-21)30-13-11-29(12-14-30)17-7-9-18(34-2)10-8-17/h3-10H,11-15H2,1-2H3,(H,27,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFPELUBAJJITL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476481-81-9 |

Source

|

| Record name | 7-(2-CHLOROBENZYL)-8-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.